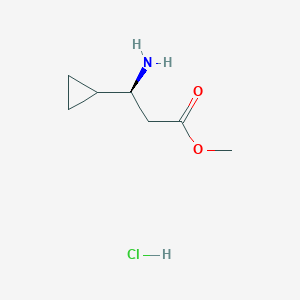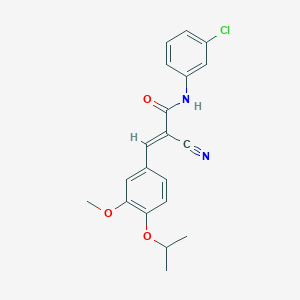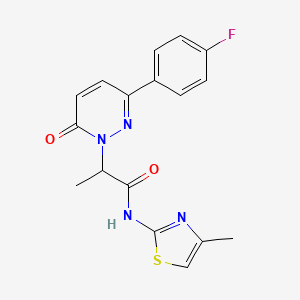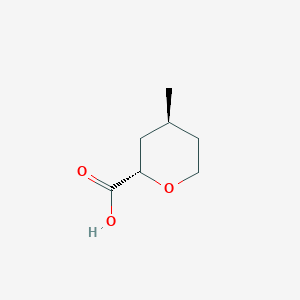methanone CAS No. 93730-31-5](/img/structure/B2890316.png)
[4-(2-Aminophenyl)piperazin-1-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-(2-Aminophenyl)piperazin-1-ylmethanone”, there are related compounds that have been synthesized. For instance, a series of novel 4-(2-nitrobenzyl)piperazin-1-ylmethanone derivatives containing piperazine structures were designed and synthesized .Applications De Recherche Scientifique
Antimicrobial Agents
The compound has been studied for its potential as an antimicrobial agent. Researchers have synthesized hybrid molecules combining the piperazine derivative with other compounds to enhance antimicrobial activity. These hybrids aim to target DNA gyrase in bacteria, which is responsible for controlling DNA topology. The new compounds show promise against Gram-negative strains and have anti-biofilm activity against Gram-positive strains .
Antibiotic Resistance
In the fight against antibiotic resistance, the piperazine derivative is being explored for its ability to overcome resistance mechanisms in bacteria. The modifications to the molecule are intended to allow for a more potent antibacterial effect and activity against quinolone-resistant bacterial strains .
Analgesic Activity
Some derivatives of the piperazine compound have shown good analgesic activity, comparable or superior to paracetamol. This suggests potential applications in pain management, where the compound could be developed as a new class of painkillers .
Anti-biofilm Properties
The prevention of biofilm formation is a significant application in medical devices and implants. The piperazine derivative’s anti-biofilm properties make it a candidate for coatings or treatments that could reduce the risk of infections associated with biofilms .
Cancer Research
Piperazine derivatives have been investigated for their role in inducing apoptosis in cancer cells. For example, certain compounds have been shown to induce apoptosis in breast cancer cell lines, which could lead to new treatments for cancer .
Pharmacological Synthesis
The compound serves as a building block in the synthesis of various pharmacologically active substances. Its versatility allows for the creation of a wide range of derivatives with potential therapeutic applications .
Molecular Docking Studies
Molecular docking studies are essential for understanding how drugs interact with their targets. The piperazine derivative has been used in docking studies to predict its interaction with bacterial enzymes, which helps in designing more effective antibiotics .
ADMET Profiling
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial for drug development. The piperazine derivative has been subjected to ADMET studies to determine its potential advantages and safety as a pharmaceutical agent .
Mécanisme D'action
- The primary targets of this compound are crucial enzymes involved in bacterial DNA replication: DNA gyrase and DNA topoisomerase IV .
Target of Action
Mode of Action
Propriétés
IUPAC Name |
[4-(2-aminophenyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-15-8-4-5-9-16(15)19-10-12-20(13-11-19)17(21)14-6-2-1-3-7-14/h1-9H,10-13,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYJNHKKNIXOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2N)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2890234.png)


![2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2890239.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2890243.png)
![6-ethyl-5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2890246.png)





![8-allyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2890255.png)
